molecular formula C12H22O4 B11958264 2,5-Dimethylhexane-1,6-diyl diacetate CAS No. 89182-68-3

2,5-Dimethylhexane-1,6-diyl diacetate

Cat. No.: B11958264
CAS No.: 89182-68-3
M. Wt: 230.30 g/mol
InChI Key: YQQPADUOKRFGKM-UHFFFAOYSA-N
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Description

2,5-Dimethylhexane-1,6-diyl diacetate is an organic compound with the molecular formula C12H22O4 It is a diester derived from 2,5-dimethylhexane-1,6-diol and acetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylhexane-1,6-diyl diacetate typically involves the esterification of 2,5-dimethylhexane-1,6-diol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylhexane-1,6-diyl diacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2,5-dimethylhexane-1,6-diol and acetic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 2,5-Dimethylhexane-1,6-diol and acetic acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2,5-Dimethylhexane-1,6-diyl diacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dimethylhexane-1,6-diyl diacetate involves its interaction with specific molecular targets and pathways. The ester bonds in the compound can be hydrolyzed by esterases, releasing the diol and acetic acid. The diol can further participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-2-hexene-1,6-diol diacetate
  • 2,5-Dimethyl-1,6-hexanediol diacetate
  • 2,6-Dimethyl-oct-2-en-7-yne-1,6-diol

Uniqueness

2,5-Dimethylhexane-1,6-diyl diacetate is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its diester form allows for versatile applications in synthesis and industrial processes, distinguishing it from other similar compounds.

Properties

CAS No.

89182-68-3

Molecular Formula

C12H22O4

Molecular Weight

230.30 g/mol

IUPAC Name

(6-acetyloxy-2,5-dimethylhexyl) acetate

InChI

InChI=1S/C12H22O4/c1-9(7-15-11(3)13)5-6-10(2)8-16-12(4)14/h9-10H,5-8H2,1-4H3

InChI Key

YQQPADUOKRFGKM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)COC(=O)C)COC(=O)C

Origin of Product

United States

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